molecular formula C11H12O2 B12551074 1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- CAS No. 143164-78-7

1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl-

Cat. No.: B12551074
CAS No.: 143164-78-7
M. Wt: 176.21 g/mol
InChI Key: FOZNWJNEPDEAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- is a heterocyclic organic compound It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with a methyl group at the 5-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- can be synthesized through a Diels-Alder reaction involving furan and maleic anhydride. The adduct formed has a carbon-carbon double bond, which is then converted to an epoxide. The epoxide undergoes a retro-Diels-Alder reaction, forming the desired compound and regenerating maleic anhydride .

Industrial Production Methods

Industrial production of 1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.

Scientific Research Applications

1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxin, 2,3-dihydro-5-methyl-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

143164-78-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-methyl-6-phenyl-2,3-dihydro-1,4-dioxine

InChI

InChI=1S/C11H12O2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

FOZNWJNEPDEAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OCCO1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.